molecular formula C20H37NO B12000592 2-(8-Heptadecenyl)-2-oxazoline CAS No. 6301-24-2

2-(8-Heptadecenyl)-2-oxazoline

Cat. No.: B12000592
CAS No.: 6301-24-2
M. Wt: 307.5 g/mol
InChI Key: SOTODSFNXCLCGH-MDZDMXLPSA-N
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Description

2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C20H37NO It is characterized by a long hydrocarbon chain with a double bond and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amine and an aldehyde group. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated heterocycles.

Scientific Research Applications

2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The long hydrocarbon chain may also play a role in the compound’s bioavailability and distribution within cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-thiazole: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.

    2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-imidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.

Uniqueness

2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a long hydrocarbon chain and an oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6301-24-2

Molecular Formula

C20H37NO

Molecular Weight

307.5 g/mol

IUPAC Name

2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+

InChI Key

SOTODSFNXCLCGH-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCO1

Origin of Product

United States

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